1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt)

Overview

Description

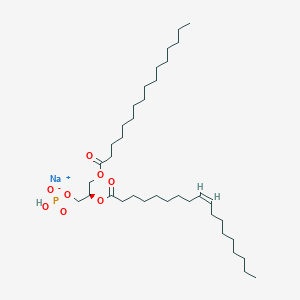

Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids. It is characterized by its unique structure, which includes a glycerol backbone esterified with hexadecanoic acid and octadec-9-enoic acid, and a phosphate group. This compound is commonly used in various scientific research applications due to its amphiphilic nature, making it suitable for forming lipid bilayers and liposomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) typically involves the esterification of glycerol with hexadecanoic acid and octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The final product is often purified through techniques such as column chromatography or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The unsaturated fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phosphate group can undergo nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of saturated fatty acid derivatives.

Substitution: Formation of phosphoramidates or phosphoesters.

Scientific Research Applications

Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate is widely used in scientific research due to its versatile properties:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Utilized in the preparation of liposomes for drug delivery and as a component of cell membranes in model systems.

Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific tissues or cells.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) involves its ability to integrate into lipid bilayers due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound can also form liposomes, which can encapsulate drugs and facilitate their delivery to specific targets. The molecular targets and pathways involved include interactions with cell membrane receptors and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

- 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)

Uniqueness

Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate is unique due to its specific combination of fatty acid chains and phosphate group, which confer distinct physicochemical properties. This uniqueness makes it particularly suitable for forming stable liposomes and integrating into lipid bilayers, offering advantages in drug delivery and membrane studies .

Biological Activity

1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate (monosodium salt), commonly referred to as POPA, is a phospholipid that plays a significant role in various biological processes. Its unique structure, characterized by a palmitoyl (C16) and an oleoyl (C18:1) fatty acid chain, contributes to its functionality in cellular membranes and liposomal formulations. This article delves into the biological activity of POPA, highlighting its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C37H70NaO8P

- Molecular Weight : 696.9 g/mol

- CAS Number : 169437-35-8

- Topological Polar Surface Area : 122 Ų

- LogP : 11.51

| Property | Value |

|---|---|

| Molecular Formula | C37H70NaO8P |

| Molecular Weight | 696.9 g/mol |

| CAS Number | 169437-35-8 |

| Topological Polar Surface Area | 122 Ų |

| LogP | 11.51 |

Membrane Interaction

POPA is known for its ability to form lipid bilayers and vesicles, which are critical for cellular functions such as signaling and transport. The presence of both saturated and unsaturated fatty acids allows POPA to modulate membrane fluidity and permeability, making it a valuable component in drug delivery systems.

Liposome Formation

Research indicates that POPA can effectively form liposomes, which are spherical vesicles that can encapsulate drugs or other therapeutic agents. A study demonstrated the use of POPA in generating Small Unilamellar Vesicles (SUVs) and Large Unilamellar Vesicles (LUVs), showcasing its potential in pharmaceutical applications .

Case Study: Nitrative Stress Detection

In a recent study, POPA was utilized alongside another phospholipid to create membrane vesicles capable of detecting peroxynitrite (ONOO−), a reactive nitrogen species associated with oxidative stress. These vesicles were shown to respond selectively to ONOO− in various lipid environments, indicating POPA's utility in biosensing applications .

Phospholipid Properties

The structural properties of phospholipids like POPA influence their biological activity. For instance, the hydration characteristics of bilayers formed by POPA have been studied using neutron diffraction and FTIR spectroscopy, revealing insights into their phase behavior and interactions with nucleic acid bases .

Drug Delivery Systems

POPA's ability to form stable lipid bilayers makes it an attractive candidate for drug delivery systems. Its mixed-chain structure enhances the encapsulation efficiency of hydrophobic drugs while maintaining biocompatibility.

Surfactant Applications

Due to its amphiphilic nature, POPA is also explored for use as a surfactant in various industrial applications, including cosmetics and food products.

Lipid Nanoparticles

Recent advancements have seen the incorporation of POPA in lipid nanoparticles designed for targeted drug delivery, particularly in cancer therapy. These nanoparticles can improve the bioavailability of therapeutic agents while reducing systemic toxicity.

Comparative Studies

Comparative studies have shown that liposomes formed with POPA exhibit distinct physical properties compared to those formed with other phospholipids like phosphatidylcholine. These differences can impact their stability and interaction with biological membranes .

Mechanistic Insights

Mechanistic studies have revealed that the presence of different acyl chains influences the behavior of phospholipids under physiological conditions. For example, the oleoyl chain's unsaturation affects membrane fluidity and protein interactions within lipid bilayers .

Properties

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYXMAJBOKWTQX-RYRMQHSSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169437-35-8 | |

| Record name | Monosodium 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U2JT2PE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.